molecular formula C10H8ClFN4OS B2911537 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-64-4

4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one

Cat. No. B2911537
CAS RN: 869068-64-4
M. Wt: 286.71
InChI Key: VSNYGVMWHWVTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.

Scientific Research Applications

Antiviral Activity

Triazine derivatives have been studied for their antiviral properties. The presence of the amino group in the triazine ring can be crucial for the activity against viruses. For instance, certain indole derivatives, which share structural similarities with triazines, have shown inhibitory activity against influenza A . This suggests that our compound could potentially be developed as an antiviral agent, particularly if further modifications enhance its selectivity and potency against specific viral targets.

Anticancer Properties

The structural complexity of triazine derivatives allows them to interact with various biological targets, which can be exploited in cancer research. Indole derivatives, which are structurally related to triazines, have been found to possess anticancer activities . By analogy, the compound could be investigated for its potential to inhibit cancer cell growth or proliferation.

Antimicrobial Effects

Compounds containing the triazine moiety have been reported to exhibit antimicrobial effects. The combination of chloro and fluoro substituents in the compound could potentially enhance its antibacterial activity. This is supported by studies on ciprofloxacin-triazole hybrids, which do not rely solely on affinity to bacterial type II topoisomerases for their antibacterial activity . Therefore, the compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Applications

The indole nucleus, which is similar to the triazine structure, has been associated with anti-inflammatory properties . The compound could be explored for its potential use in treating inflammatory conditions, possibly through modulation of inflammatory pathways or cytokine production.

Antioxidant Potential

Antioxidants play a crucial role in protecting cells from oxidative stress. Indole derivatives have shown antioxidant activities , and by extension, triazine derivatives like the compound could be investigated for their ability to scavenge free radicals or protect against oxidative damage.

Neuroprotective Effects

The structural features of the compound suggest that it could interact with neurological targets. Indole derivatives have been used in the synthesis of compounds with neuroprotective effects . The compound could be studied for its potential to protect neuronal cells or to treat neurological disorders.

Antidiabetic Activity

Indole derivatives have been associated with antidiabetic activity . Given the structural similarities, the compound could be explored for its potential to modulate blood glucose levels or to improve insulin sensitivity.

properties

IUPAC Name

4-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN4OS/c11-7-2-1-3-8(12)6(7)5-18-10-15-14-4-9(17)16(10)13/h1-4H,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNYGVMWHWVTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=CC(=O)N2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-((2-chloro-6-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one

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